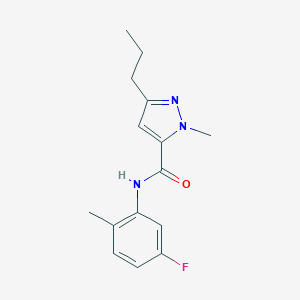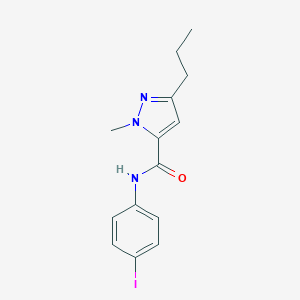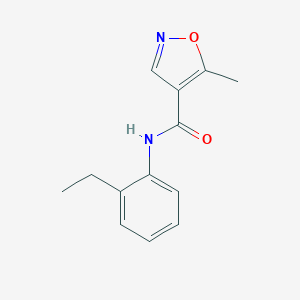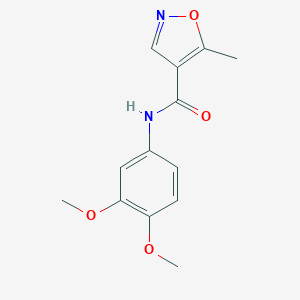![molecular formula C16H14ClF3N4O B286989 2-(4-Chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B286989.png)
2-(4-Chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro and methyl group, a propyl chain, and an oxadiazole ring substituted with a trifluoromethyl phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the chloro and methyl groups. The oxadiazole ring is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, resulting in the replacement of these groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-oxadiazole compounds.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
2-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-5-[4-methylphenyl]-1,3,4-oxadiazole:
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s efficacy and selectivity in various applications, making it a valuable subject of study in multiple fields.
Propiedades
Fórmula molecular |
C16H14ClF3N4O |
|---|---|
Peso molecular |
370.75 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methyl-5-propylpyrazol-3-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14ClF3N4O/c1-3-4-11-12(17)13(24(2)23-11)15-22-21-14(25-15)9-5-7-10(8-6-9)16(18,19)20/h5-8H,3-4H2,1-2H3 |
Clave InChI |
JPAVEONNEWBMQN-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)C |
SMILES canónico |
CCCC1=NN(C(=C1Cl)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286906.png)
![6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286908.png)
![3-(3-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286911.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286913.png)
![1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether](/img/structure/B286916.png)
![6-[(4-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286917.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)
![2,5-Dimethylphenyl [3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B286919.png)





![3-(3-fluorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286930.png)
